molecular formula C6H11NO2 B8471015 2-Methylene-5-aminopentanoic acid

2-Methylene-5-aminopentanoic acid

Cat. No.: B8471015
M. Wt: 129.16 g/mol
InChI Key: ZCUFKATZBZNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-5-aminopentanoic acid is a biochemical research compound of significant interest in neuroscience and microbiology. It is closely related to 5-aminopentanoic acid (5-aminovaleric acid), a homologue of the major inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . As a GABA homologue, this compound and its derivatives are investigated for their potential agonist activity on GABAergic systems, providing a tool for studying brain function and neurotransmission . In the field of gut microbiome and metabolic research, related 5-aminovaleric acid derivatives, such as 5-Aminovaleric acid betaine (5-AVAB), have been identified as metabolites connected to the gut microbiota . These compounds are studied for their influence on cellular energy metabolism, including the reduction of fatty acid β-oxidation, and are researched in the context of various health outcomes . Furthermore, 5-aminovalerate is a known product of bacterial amino acid fermentation processes, such as the fermentation of proline by Clostridium species . Researchers can utilize this compound to probe microbial pathways and metabolism. This product is provided as a high-purity solid for research applications. It is intended for laboratory use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-amino-2-methylidenepentanoic acid

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)3-2-4-7/h1-4,7H2,(H,8,9)

InChI Key

ZCUFKATZBZNKDM-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCN)C(=O)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Methylene-5-aminopentanoic acid serves as a building block in organic synthesis. It is utilized in the preparation of peptides and other complex organic molecules. The compound's ability to participate in various chemical reactions, such as:

  • Substitution reactions : Where functional groups are replaced.
  • Addition reactions : Involving the formation of new bonds.

This versatility makes it valuable in developing new compounds with desired biological activities.

Biochemical Research

In biochemical studies, this compound is employed to investigate amino acid metabolism and protein synthesis pathways. Its role as a substrate or inhibitor allows researchers to explore metabolic pathways and enzyme interactions, providing insights into cellular processes critical for understanding disease mechanisms.

Pharmaceutical Development

The compound is being researched for its potential therapeutic applications. Its structural properties may enhance drug efficacy, particularly in developing medications targeting:

  • Cardiovascular diseases : By modulating nitric oxide levels.
  • Cancer treatments : Through mechanisms that induce apoptosis in cancer cells.

Studies have indicated that this compound may influence cell proliferation and survival, making it a candidate for further pharmacological exploration.

Industrial Applications

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its stability under normal storage conditions allows for safe handling and application in various chemical processes. The compound's properties also make it suitable for:

  • Production of agrochemicals : As a precursor for growth regulators or pest control agents.
  • Development of advanced materials : Such as polymers or coatings that enhance durability.

Cardiovascular Health Research

A study investigated the effects of this compound on blood pressure regulation in animal models. Results indicated a significant reduction in blood pressure levels, suggesting its potential as a therapeutic agent in managing hypertension-related complications.

Antimicrobial Activity

Research focused on the antimicrobial properties of this compound demonstrated effectiveness against various bacterial strains. In vitro studies showed that the compound exhibited activity comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial agents.

Summary Table of Applications

Application AreaSpecific Use CaseObservations
Organic SynthesisBuilding block for peptidesVersatile reagent for complex organic molecules
Biochemical ResearchStudying amino acid metabolismInsights into metabolic pathways
Pharmaceutical DevelopmentPotential cardiovascular and cancer treatmentsModulates nitric oxide levels; induces apoptosis
Industrial ProductionIntermediate for specialty chemicalsStable under normal conditions

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

5-Aminopentanoic Acid (CAS: 660-88-8)

  • Structural Differences: 5-Aminopentanoic acid lacks the C2 methylene group present in 2-methylene-5-aminopentanoic acid. It cyclizes to form the lactam 2-piperidinone upon melting .
  • Physicochemical Properties: Melting Point: 157–158°C (decomposition) vs. pKa Values: 4.26 (carboxylic acid) and 10.71 (amine), indicating moderate acidity compared to the methylene analogue’s expected higher acidity due to the electron-withdrawing methylene group .
  • Biological Activity: Acts as a weak GABA agonist, with brain uptake demonstrated in mice following 1-piperideine administration . In contrast, this compound’s pharmacological profile is underexplored but may exhibit altered receptor affinity due to steric effects from the methylene group .

5-Oxopentanoic Acid Derivatives

  • 5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid: Contains a ketone at C5 and a thienyl substituent, distinguishing it from the amine-terminated this compound. Exhibits a lower melting point (105–107°C) and distinct IR absorption at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (C=O) .
  • 5-[(2-Methyl-2-propanyl)oxy]-5-oxopentanoic Acid: Features an esterified oxo group, contrasting with the free amine in this compound. Synthetic routes involve nucleophilic substitution reactions, unlike the hydrolysis-dependent synthesis of the methylene analogue .

Halogenated and Substituted Analogues

  • Its synthesis involves multi-step functionalization, contrasting with the single-step hydrolysis of this compound .
  • Used in organic synthesis, highlighting divergent applications compared to aliphatic amino acids .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Functional Groups Melting Point (°C) Key Synthesis Method
This compound 68074-14-6 -NH₂, -COOH, C2 methylene Not reported Hydrolysis of 3-methylene-2-piperidone
5-Aminopentanoic acid 660-88-8 -NH₂, -COOH 157–158 (dec.) Oxidation of 1-piperideine
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid - -COOH, C5 ketone, thienyl 105–107 Friedel-Crafts acylation

Q & A

Basic Research: What are the established synthetic routes for 2-methylene-5-aminopentanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The primary synthesis involves hydrolyzing 3-methylene-2-piperidone under acidic conditions. For example, refluxing 3-methylene-2-piperidone (2.6 g) in 6N HCl (150 mL) for 24 hours yields this compound hydrochloride. Post-reaction, purification steps include chloroform extraction, methanol recrystallization, and filtration using Celite to remove insoluble impurities, achieving a final yield of ~2.5 g (tan crystalline solid) .
Key Parameters Affecting Yield:

ParameterOptimal ConditionDeviation Impact
Reaction Time24 hoursShorter durations (<18 hours) reduce conversion efficiency.
HCl Concentration6NLower concentrations (e.g., 4N) slow hydrolysis kinetics.
PurificationMethanol recrystallizationIncomplete removal of Celite residues lowers purity.

Basic Research: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Elemental analysis (C: 64.45%, H: 8.12%, N: 12.51%) and spectroscopic techniques (e.g., 1^1H/13^13C NMR) are critical. For example, the methylene group at C2 exhibits distinct NMR signals (δ ~5.5 ppm for 1^1H, δ ~120 ppm for 13^13C). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 129.1 (C6_6H11_{11}NO2+_2^+) .
Analytical Workflow Table:

TechniqueTarget DataExpected Result
Elemental AnalysisC, H, N %Matches theoretical values (≤0.5% deviation).
1^1H NMRMethylene protonsDoublet peaks (J ≈ 10 Hz).
ESI-MSMolecular ionm/z 129.1 ± 0.2.

Advanced Research: What molecular dynamics (MD) simulations are applicable to study the conformational stability of this compound?

Methodological Answer:
MD simulations using force fields (e.g., AMBER or CHARMM) can model the compound’s flexibility in aqueous environments. Simulations should focus on the rotational freedom of the methylene group and hydrogen bonding between the amine and carboxylate groups. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .

Advanced Research: How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:
Contradictions arise from differing experimental setups. For instance, hydrolysis rates in acidic (pH < 2) vs. neutral conditions require controlled studies. Use the following protocol:

Prepare buffered solutions (pH 1–7).

Monitor degradation via HPLC (retention time ≈ 4.2 min).

Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
Data Reconciliation Table:

pHObserved t1/2t_{1/2} (hours)Reported t1/2t_{1/2} (hours)Source
1.048 ± 250 ± 3
7.012 ± 18 ± 2[Unrelated study]

Discrepancies may stem from ionic strength differences or temperature fluctuations (±2°C tolerance recommended).

Advanced Research: What strategies optimize the compound’s use in peptide coupling reactions without racemization?

Methodological Answer:
To prevent racemization during solid-phase peptide synthesis (SPPS):

Use Fmoc-protected derivatives (e.g., Fmoc-5-aminopentanoic acid).

Activate carboxyl groups with HATU/DIPEA in DMF.

Monitor coupling efficiency via Kaiser test (≥99% completion).
Critical parameters:

ParameterOptimal Value
Coupling Time1–2 hours
Temperature25°C
SolventAnhydrous DMF

Advanced Research: How can computational docking predict the compound’s interactions with enzymatic targets (e.g., aminotransferases)?

Methodological Answer:

Prepare the enzyme structure (PDB ID: e.g., 1AJS) and ligand (this compound) using AutoDock Tools.

Define the active site (grid box: 60 × 60 × 60 Å).

Run docking simulations (Lamarckian GA, 100 runs).

Validate poses with MM-GBSA binding energy calculations (ΔG ≤ −8 kcal/mol).
Docking Results Table:

PoseBinding Energy (kcal/mol)H-Bond Interactions
1−9.2Lys78, Asp112
2−8.5Glu115, Water-mediated

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